molecular formula C20H21Cl2N5O4 B283174 4-amino-N-[2-({4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide

4-amino-N-[2-({4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide

Cat. No. B283174
M. Wt: 466.3 g/mol
InChI Key: OLAUUHVBBBGOKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-N-[2-({4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in drug development. This compound is a type of oxadiazole derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 4-amino-N-[2-({4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide involves its ability to inhibit the activity of certain enzymes and receptors in the body. Specifically, this compound has been shown to inhibit the activity of tyrosine kinase enzymes and the angiotensin II type 1 receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-amino-N-[2-({4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide include its ability to inhibit the activity of tyrosine kinase enzymes and the angiotensin II type 1 receptor. This inhibition can lead to a decrease in cancer cell growth and proliferation and a decrease in blood pressure, respectively.

Advantages and Limitations for Lab Experiments

One advantage of using 4-amino-N-[2-({4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide in lab experiments is its ability to selectively inhibit certain enzymes and receptors in the body. This allows for more targeted and specific research. However, a limitation of using this compound is that it may have off-target effects on other enzymes and receptors, which could complicate the interpretation of results.

Future Directions

There are several future directions for research on 4-amino-N-[2-({4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide. One potential direction is to explore its potential as a treatment for cancer. Specifically, further research could focus on its ability to inhibit tyrosine kinase enzymes and its potential to be used in combination with other cancer treatments. Another direction could be to investigate its potential as a treatment for hypertension. Further research could focus on its ability to inhibit the angiotensin II type 1 receptor and its potential to be used in combination with other blood pressure medications.
In conclusion, 4-amino-N-[2-({4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide is a chemical compound that has potential applications in drug development. Its ability to selectively inhibit certain enzymes and receptors in the body makes it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action, biochemical and physiological effects, and potential applications.

Synthesis Methods

The synthesis of 4-amino-N-[2-({4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide can be achieved using different methods. One of the commonly used methods is the reaction of 2,6-dichlorobenzyl alcohol with 3-methoxybenzaldehyde in the presence of sodium hydroxide to form the intermediate compound. This intermediate is then reacted with ethylenediamine and triethyl orthoformate to form the final product.

Scientific Research Applications

4-amino-N-[2-({4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide has potential applications in drug development due to its ability to inhibit certain enzymes and receptors in the body. This compound has been studied for its ability to inhibit the activity of tyrosine kinase enzymes, which play a role in cancer cell growth and proliferation. Additionally, this compound has been shown to have an inhibitory effect on the angiotensin II type 1 receptor, which is involved in the regulation of blood pressure.

properties

Molecular Formula

C20H21Cl2N5O4

Molecular Weight

466.3 g/mol

IUPAC Name

4-amino-N-[2-[[4-[(2,6-dichlorophenyl)methoxy]-3-methoxyphenyl]methylamino]ethyl]-1,2,5-oxadiazole-3-carboxamide

InChI

InChI=1S/C20H21Cl2N5O4/c1-29-17-9-12(10-24-7-8-25-20(28)18-19(23)27-31-26-18)5-6-16(17)30-11-13-14(21)3-2-4-15(13)22/h2-6,9,24H,7-8,10-11H2,1H3,(H2,23,27)(H,25,28)

InChI Key

OLAUUHVBBBGOKG-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)CNCCNC(=O)C2=NON=C2N)OCC3=C(C=CC=C3Cl)Cl

Canonical SMILES

COC1=C(C=CC(=C1)CNCCNC(=O)C2=NON=C2N)OCC3=C(C=CC=C3Cl)Cl

Origin of Product

United States

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